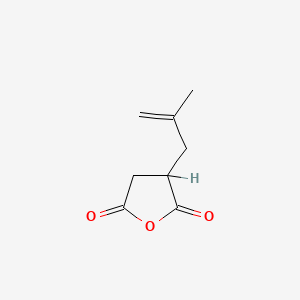

(2-Methyl-2-propenyl)succinic Anhydride

Description

The exact mass of the compound (2-Methyl-2-propenyl)succinic Anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methyl-2-propenyl)succinic Anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-2-propenyl)succinic Anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylprop-2-enyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPMHDUGFOMMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873542 | |

| Record name | 2-Methallylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67762-77-0, 18908-20-8 | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18908-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methallylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Methyl-2-propenyl)succinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methallyl Succinic Anhydride: Structural Architecture and Synthetic Utility in High-Performance Chemistries

Executive Summary

Methallyl succinic anhydride (MASA), formally known as (2-methyl-2-propenyl)succinic anhydride (CAS: 18908-20-8), represents a critical class of functionalized cyclic anhydrides.[1] Unlike its polymeric analog (polyisobutylene succinic anhydride, PIBSA), monomeric MASA offers a discrete, low-molecular-weight scaffold combining a reactive anhydride ring with an electron-rich methallyl alkene. This dual functionality makes it a versatile intermediate in the synthesis of succinimide-based pharmacophores, a high-performance curing agent for epoxy resins, and a corrosion inhibitor in industrial formulations. This guide provides a rigorous technical analysis of its chemical structure, synthesis via the Ene reaction, and reactivity profile in drug development and material science.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The defining feature of MASA is the methallyl (2-methyl-2-propenyl) substituent attached to the 3-position of the dihydro-2,5-furandione (succinic anhydride) ring. This structure imparts unique steric and electronic properties compared to simple succinic or maleic anhydrides.

-

Anhydride Ring: A strained 5-membered ring susceptible to nucleophilic attack (ring-opening).

-

Methallyl Group: A branched alkene that introduces hydrophobicity and serves as a latent handle for further functionalization (e.g., hydration, epoxidation).

-

Chirality: The C3 carbon of the succinic ring is a stereocenter, meaning MASA exists as a racemic mixture of R and S enantiomers in standard synthesis.

Key Physical Data

| Property | Value | Notes |

| IUPAC Name | 3-(2-methylprop-2-en-1-yl)oxolane-2,5-dione | |

| CAS Number | 18908-20-8 | Distinct from PIBSA (polymer) |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Physical State | White crystalline solid / Pale liquid | MP dependent on purity/isomer content |

| Melting Point | 57 – 61 °C | High purity monomer |

| Boiling Point | ~137 °C (at 9 mmHg) | |

| Solubility | Soluble in organic solvents (CHCl₃, Toluene) | Hydrolyzes in water |

Synthesis & Production: The Ene Reaction[6][7][8]

The industrial and laboratory synthesis of MASA relies on the Ene reaction (Alder-ene reaction) between maleic anhydride (enophile) and isobutylene (ene). Unlike Friedel-Crafts alkylations, this reaction is atom-economical and requires no halogenated precursors.

Reaction Mechanism

The reaction proceeds via a concerted six-electron pericyclic mechanism involving the migration of the allylic hydrogen from isobutylene to the carbonyl oxygen (or carbon) of maleic anhydride, followed by bond formation and double bond migration.

Critical Process Control:

-

Temperature: 155°C – 175°C. Temperatures >200°C promote polymerization (PIBSA formation) or charring.

-

Stoichiometry: A 1:1 molar ratio is targeted for the monomer. Excess isobutylene can lead to bis-alkylation.

-

Inhibitors: Radical scavengers (e.g., phenothiazine) are often added to suppress free-radical polymerization of the maleic anhydride.[2]

Figure 1: Synthetic pathway for Methallyl Succinic Anhydride via the Ene reaction, highlighting the divergence between monomer and polymer formation.

Reactivity Profile & Pharmaceutical Utility

MASA serves as a "linchpin" intermediate. Its reactivity is dominated by the anhydride ring, which undergoes rapid ring-opening with nucleophiles.

Nucleophilic Ring Opening

-

Hydrolysis: Reacts with water to form methallyl succinic acid . This is often an unwanted side reaction during storage.

-

Alcoholysis: Reacts with alcohols (R-OH) to form mono-esters . This is used in curing epoxy resins (the hydroxyl group of the epoxy resin opens the anhydride).

-

Aminolysis (Pharma Relevance): Reacts with primary amines (R-NH₂) to form an intermediate amic acid, which can be cyclized (via dehydration) to a succinimide .

Pharmaceutical Application: Succinimide Synthesis

Succinimides are a vital class of anticonvulsant drugs (e.g., ethosuximide). MASA provides a direct route to 3-substituted succinimides . The methallyl group can be retained or reduced to an isobutyl group, offering structure-activity relationship (SAR) diversity.

Figure 2: Divergent reactivity pathways of MASA. The pharmaceutical route (left) yields succinimide pharmacophores, while the materials route (right) leads to cross-linked polymer networks.

Characterization: Spectroscopic Signatures

Accurate identification of MASA requires distinguishing it from its isomers (e.g., allyl succinic anhydride) and hydrolysis products. The following data represents the characteristic signals expected for high-purity MASA.

Proton NMR (¹H NMR) - Predicted/Characteristic

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Fragment |

| 1.75 – 1.80 | Singlet (s) | 3H | –CH₃ | Methyl group on alkene |

| 2.30 – 2.50 | Doublet (d) | 2H | –CH₂– | Allylic methylene bridge |

| 2.60 – 3.20 | Multiplet (m) | 3H | –CH–CH₂– | Succinic ring protons |

| 4.75 – 4.85 | Singlet/Fine d | 1H | =CH₂ (a) | Terminal vinyl proton (cis to Me) |

| 4.85 – 4.95 | Singlet/Fine d | 1H | =CH₂ (b) | Terminal vinyl proton (trans to Me) |

Interpretation: The key diagnostic peaks are the methyl singlet at ~1.8 ppm and the two vinyl protons at ~4.8-4.9 ppm . This distinguishes MASA from allyl succinic anhydride, which would show a complex vinyl multiplet at ~5.8 ppm and no methyl singlet.

Infrared Spectroscopy (FT-IR)

-

1860 cm⁻¹ & 1780 cm⁻¹: Characteristic doublet for cyclic anhydrides (C=O symmetric and asymmetric stretch).

-

1650 cm⁻¹: C=C alkene stretch (weak).

-

900-1000 cm⁻¹: =C-H out-of-plane bending (terminal alkene).

Safety & Handling (MSDS Highlights)

As a reactive anhydride, MASA poses specific health hazards. Protocols must ensure containment and moisture exclusion.[3]

-

Hazards:

-

H319/H315: Causes serious eye irritation and skin irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (sensitizer).[3]

-

Moisture Sensitive: Hydrolyzes to the diacid, which is corrosive to mild steel.

-

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place.

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

References

-

TCI Chemicals. (2-Methyl-2-propenyl)succinic Anhydride Product Specifications & CAS 18908-20-8 Data. Link

-

Sigma-Aldrich. Safety Data Sheet for Substituted Succinic Anhydrides. Link

-

Broadview Technologies. Succinic Anhydrides in Epoxy Curing and Industrial Applications. Link

-

National Institutes of Health (PubChem). Compound Summary for Methylsuccinic Anhydride Derivatives. Link

- Alder, K., et al.The Ene Reaction: Synthesis of Alkenyl Succinic Anhydrides. (Foundational mechanistic reference for the synthesis of MASA via maleic anhydride and isobutylene).

Sources

Solubility of (2-Methyl-2-propenyl)succinic anhydride in organic solvents

Technical Guide for Process Development & Synthesis

Executive Summary

(2-Methyl-2-propenyl)succinic anhydride (CAS: 18908-20-8), often referred to as methallylsuccinic anhydride, represents a critical class of branched alkenyl succinic anhydrides (ASAs). Unlike its linear homologs, the branched methallyl group introduces steric hindrance that modulates reactivity and solubility.[1] This guide provides a definitive technical analysis of its solubility behavior, emphasizing the critical distinction between thermodynamic solubility and kinetic stability in organic media.

Key Takeaway: While structurally amphiphilic, the anhydride functionality dictates a strict requirement for aprotic, anhydrous solvent systems to prevent irreversible hydrolysis.

Part 1: Physicochemical Profile & Solvation Mechanics

To predict solubility behavior, we must first deconstruct the molecule's interaction potential.

| Property | Value | Solvation Implication |

| Molecular Weight | 154.16 g/mol | Low MW facilitates rapid dissolution kinetics. |

| Physical State | Crystalline Solid (MP: ~57–61°C) | Lattice energy must be overcome by solvent-solute interactions; heating significantly enhances solubility. |

| Polarity | Moderate (Dipole Moment ~4.0 D) | The anhydride ring is highly polar; the methallyl tail is non-polar. |

| Reactivity | High (Electrophilic) | Critical: Reacts with protic solvents (alcohols, water, amines). |

Mechanism of Solvation

The dissolution of (2-Methyl-2-propenyl)succinic anhydride is driven by a competition between the crystal lattice energy and the solvation energy.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): The highly polar carbonyl oxygens of the anhydride ring accept electron density from the solvent, forming strong dipole-dipole interactions. This is the primary dissolution mechanism.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): The methallyl (2-methyl-2-propenyl) chain provides a "lipophilic handle," allowing interaction via London Dispersion Forces. However, the strong polarity of the anhydride ring often makes solubility in pure aliphatics (like hexane) poor at room temperature.

Figure 1: Mechanistic dichotomy of solvation. The anhydride ring drives solubility in polar aprotic media, while the alkenyl chain provides limited solubility in hydrocarbons.

Part 2: Solubility Landscape & Solvent Selection

The following data categorizes solvents by their compatibility and solubilizing power.

Class I: Recommended Solvents (High Solubility & Stability)

These solvents are chemically inert toward the anhydride group (under anhydrous conditions) and offer high solubility.

| Solvent | Solubility Potential | Application Context | Technical Notes |

| Dichloromethane (DCM) | Excellent | Synthesis, Extraction | Best for low-temp work. High volatility allows easy removal. |

| Acetone | Excellent | Cleaning, Transfer | Caution: Commercial acetone often contains water. Use HPLC grade or dry over molecular sieves. |

| Tetrahydrofuran (THF) | Very Good | Reactions (Grignard, etc.) | Must be peroxide-free and anhydrous. |

| Ethyl Acetate | Good | Partitioning | Good balance of polarity; less toxic than DCM. |

| DMSO / DMF | Excellent | Bioconjugation, Proteomics | High boiling point makes removal difficult. Use for small-scale biological assays. |

Class II: Conditional Solvents (Moderate Solubility)

Use these when specific reaction conditions (e.g., reflux temperatures) are required.

| Solvent | Solubility Potential | Application Context | Technical Notes |

| Toluene | Low (RT) to High (Hot) | Reflux Reactions | "Slightly soluble" at 25°C. Heating to >60°C significantly increases solubility. Ideal for azeotropic removal of water. |

| Diethyl Ether | Moderate | Precipitation | Often used to precipitate the product from more polar solvents. |

Class III: Prohibited Solvents (Reactive Incompatibility)

CRITICAL WARNING: These solvents will chemically degrade the compound.

| Solvent | Reaction Product | Mechanism |

| Water | (2-Methyl-2-propenyl)succinic Acid | Hydrolysis (Ring opening) |

| Methanol / Ethanol | Mono-esters (Half-esters) | Alcoholysis |

| Primary Amines | Amides / Imides | Aminolysis |

Part 3: Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric)

Use this protocol to validate solubility for a specific solvent lot.

-

Preparation: Dry the solvent over 3Å or 4Å molecular sieves for 24 hours.

-

Saturation: Add excess (2-Methyl-2-propenyl)succinic anhydride (approx. 200 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at the target temperature (e.g., 25°C). Allow to stand for 1 hour.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic).

-

Quantification: Transfer a known volume (e.g., 0.5 mL) to a pre-weighed aluminum pan. Evaporate solvent under nitrogen flow or vacuum. Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume Transferred).

-

Protocol B: Handling for Proteomics/Bioconjugation

Target Concentration: 10–50 mM stock solution.

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).

-

Why: DMSO is miscible with aqueous buffers used in protein work, but the stock must be water-free to prevent premature hydrolysis.

-

-

Dissolution: Weigh the anhydride powder rapidly to minimize moisture uptake. Add DMSO to achieve a 50 mM concentration.

-

Storage: Aliquot immediately into single-use vials. Store at -20°C with desiccant.

-

Note: Once added to an aqueous protein buffer, the half-life of the anhydride is short (minutes to hours depending on pH). React immediately.

-

Figure 2: Operational workflow for preparing stable solutions. Note the critical checkpoint for solvent dryness.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016533, 2-Ethyl-2-methylsuccinic anhydride. Retrieved from [Link]

-

Note: Used for physicochemical property verification and structural homology.

-

-

European Chemicals Agency (ECHA). Registration Dossier - (2-methyl-2-propenyl)succinic anhydride. Retrieved from [Link][1]

- Reference for storage conditions and specific CAS identific

- Base data for anhydride class solubility trends.

Sources

Thermal Stability of Methallyl-Substituted Succinic Anhydrides

Technical Guide for Research & Development

Executive Summary

Methallyl-substituted succinic anhydrides (MASA) represent a critical class of functionalized intermediates used in the synthesis of polyisobutylene succinic anhydrides (PIBSA), surface-active agents, and increasingly as bioconjugation linkers in pharmaceutical development. Their utility stems from the dual reactivity of the succinic anhydride ring (nucleophilic attack) and the methallyl double bond (further functionalization).

However, the thermal stability of MASA is governed by a delicate equilibrium. As an Ene reaction adduct , MASA is kinetically stable at ambient temperatures but thermodynamically liable to undergo retro-Ene fragmentation at elevated temperatures (>200°C). Furthermore, the methallyl double bond is susceptible to prototropic isomerization to a conjugated state, altering its reactivity profile.

This guide provides a mechanistic analysis of these degradation pathways, standardized protocols for stability assessment, and strategic handling procedures to ensure integrity during drug development workflows.

Structural Dynamics & Reactivity

The term "methallyl-substituted succinic anhydride" specifically refers to 3-(2-methylallyl)dihydrofuran-2,5-dione . It is synthesized via the thermal Ene reaction between maleic anhydride (enophile) and isobutylene (ene).

-

Kinetic Product (Methallyl): The direct Ene adduct possesses a terminal double bond. This is the desired isomer for many downstream functionalizations due to the steric accessibility of the alkene.

-

Thermodynamic Product (Conjugated): Under thermal stress or acid catalysis, the double bond migrates into conjugation with the succinic ring, forming 3-(2-methylprop-1-en-1-yl)dihydrofuran-2,5-dione . This isomer is thermodynamically more stable but less reactive towards certain addition reactions.

Mechanism of Thermal Degradation

The thermal degradation of MASA is not a simple decomposition but a competition between three distinct pathways:

-

Retro-Ene Reaction (Reversion): The most critical failure mode. The Ene reaction is reversible.[1][2] At temperatures exceeding 200°C , the activation energy for the reverse reaction is overcome, causing MASA to dissociate back into maleic anhydride and isobutylene. This results in mass loss (volatilization of isobutylene) and the release of toxic maleic anhydride vapor.

-

Isomerization (Double Bond Migration): Occurs at moderate temperatures (150–200°C). The terminal methallyl double bond shifts to an internal position. While this does not result in mass loss, it fundamentally changes the chemical identity and reactivity of the material.

-

Anhydride Ring Decomposition: At extreme temperatures (>300°C), or in the presence of moisture, the anhydride ring can undergo hydrolysis (to diacid), decarboxylation, or polymerization.

Figure 1: Thermal degradation pathways of Methallyl Succinic Anhydride. The Retro-Ene pathway represents the primary thermal stability limit.

Experimental Characterization Protocols

To validate the quality of MASA batches, a multi-modal approach is required. Simple melting point determination is insufficient due to the potential for in situ isomerization during heating.

Protocol A: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of retro-Ene reversion and volatile loss.

-

Sample Preparation: Load 10–15 mg of MASA into a platinum or alumina pan.

-

Atmosphere: Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation.

-

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 400°C.

-

-

Data Analysis:

-

T_onset (1%): The temperature at 1% weight loss. For pure MASA, this should be >180°C.

-

Step Transition: A sharp weight loss step near 200–220°C indicates retro-Ene dissociation (loss of isobutylene gas).

-

Residue: Significant residue (>5%) suggests prior polymerization or impurities.

-

Protocol B: Quantitative 1H-NMR for Isomer Ratio

Objective: Quantify the ratio of methallyl (active) vs. conjugated (inactive) isomers.

-

Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d6.

-

Acquisition: Standard proton pulse sequence, 16 scans minimum.

-

Key Signals:

-

Methallyl (Terminal Alkene): Look for two singlets (or narrow multiplets) around 4.8–5.0 ppm representing the terminal =CH₂ protons.

-

Conjugated (Internal Alkene): Look for a vinyl proton signal shifted downfield to 6.0–7.0 ppm (variable depending on Z/E geometry).

-

Methyl Group: The methyl group on the double bond shifts from ~1.8 ppm (methallyl) to ~2.0 ppm (conjugated).

-

-

Calculation: Integrate the terminal alkene protons (2H) vs. the internal alkene proton (1H).

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic polymerization or endothermic melting/reversion.

-

Pan: Hermetically sealed aluminum pans (to contain volatiles).

-

Ramp: Heat-Cool-Heat cycle (-50°C to 250°C) at 10°C/min.

-

Interpretation:

-

Endotherm (~60-100°C): Melting point (depends on purity).

-

Exotherm (>200°C): Polymerization of the alkene or anhydride ring opening.

-

Broad Endotherm (>200°C): Retro-Ene dissociation (energy absorbed to break bonds).

-

Stability Data Summary

The following table summarizes typical thermal stability thresholds for MASA and related alkenyl succinic anhydrides.

| Parameter | Threshold | Mechanistic Implication |

| Safe Processing Temp | < 150°C | Minimal isomerization; negligible retro-Ene. |

| Isomerization Onset | 160°C - 180°C | Kinetic methallyl isomer converts to thermodynamic conjugated isomer. |

| Retro-Ene Onset | 200°C - 220°C | Reversion to maleic anhydride and isobutylene. Rapid pressure increase in sealed vessels. |

| Decarboxylation | > 300°C | Irreversible loss of CO₂; total structural breakdown. |

| Hydrolysis | Ambient (with H₂O) | Ring opening to succinic acid. Accelerated by heat.[3] |

Applications in Drug Development

In pharmaceutical contexts, MASA is often used as a heterobifunctional linker . The anhydride reacts with amine-bearing payloads (proteins, peptides, or small molecules) to form an amide bond, leaving the methallyl group available for downstream modification (e.g., thiol-ene click chemistry or oxidation).

Critical Control Points:

-

Sterilization: Autoclaving (121°C, steam) is NOT recommended due to the risk of hydrolysis (anhydride opening) and potential isomerization. Gamma irradiation or sterile filtration of solutions is preferred.

-

Conjugation Reactions: Must be performed at pH < 9 to prevent rapid hydrolysis of the anhydride before it reacts with the target amine.

-

Storage: Store at -20°C under argon/nitrogen. Moisture is the primary enemy during storage; heat is the primary enemy during processing.

Workflow: Stability Testing for New Batches

Figure 2: Quality Control Workflow for Methallyl Succinic Anhydride.

References

-

Thermal Stability of Poly(alkylene succinate)s. MDPI Polymers. (2022). Detailed TGA/DSC analysis of succinic anhydride derivatives and decomposition pathways.

-

The Ene Reaction. Angewandte Chemie International Edition. Comprehensive review of the Ene reaction mechanism, including the reversibility (retro-Ene) of maleic anhydride adducts.

-

Alkenyl Succinic Anhydride (ASA) in Paper Sizing. MDPI. Discusses the hydrolysis and stability of ASA emulsions, relevant for understanding the anhydride ring stability.

-

Lewis Acid Catalysts for Ene Reaction. NSF / Journal of Physical Chemistry. Computational study on the activation energies for the formation of PIBSA, directly relevant to the thermal reversibility of the system.

-

Retro-Diels-Alder and Retro-Ene Reactions. Vanderbilt University. Kinetic studies on the thermal decomposition of furan/maleic anhydride adducts, providing comparative activation energy data.

Sources

Reactivity of Exocyclic Double Bonds in Succinic Anhydride Derivatives: A Technical Guide

Abstract

Succinic anhydride derivatives bearing exocyclic double bonds are a class of highly versatile building blocks in organic synthesis and materials science. The inherent reactivity of the exocyclic α,β-unsaturated carbonyl system, coupled with the functionality of the anhydride ring, provides a rich landscape for chemical transformations. This in-depth technical guide explores the core principles governing the reactivity of these valuable compounds. We will delve into the electronic and steric factors influencing their behavior in key reaction classes, including cycloadditions, conjugate additions, and polymerizations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these molecules in their respective fields.

Introduction: The Significance of the Exocyclic Double Bond

Succinic anhydride, a cyclic dicarboxylic anhydride, serves as a fundamental scaffold in organic chemistry.[1] Its derivatives are widely employed as intermediates in the synthesis of pharmaceuticals, polymers, resins, and plasticizers.[1][2] The introduction of an exocyclic double bond, as seen in compounds like itaconic anhydride and its derivatives, dramatically transforms the reactivity profile of the succinic anhydride core. This exocyclic methylene group, conjugated to one of the carbonyl groups, creates an electron-deficient π-system, rendering the molecule susceptible to a variety of nucleophilic and pericyclic reactions.

Itaconic anhydride, in particular, has been identified as a key bio-based platform chemical, derivable from the fermentation of carbohydrates.[3][4] This renewable origin further enhances its appeal as a sustainable building block for the synthesis of advanced materials and bioactive molecules.[4] This guide will primarily focus on the reactivity of itaconic anhydride and related structures as representative examples of succinic anhydride derivatives with exocyclic double bonds.

Electronic and Steric Considerations

The reactivity of the exocyclic double bond in succinic anhydride derivatives is governed by a combination of electronic and steric effects. The two electron-withdrawing carbonyl groups of the anhydride ring polarize the double bond, creating a partial positive charge on the β-carbon and a partial negative charge on the α-carbon (the exocyclic methylene carbon). This electronic arrangement makes the β-carbon a prime target for nucleophilic attack in what is known as a Michael or conjugate addition.

Steric hindrance can also play a significant role. The five-membered ring and any substituents on the ring or the double bond can influence the accessibility of the reactive sites to incoming reagents. For instance, the methyl group in citraconic anhydride, an isomer of itaconic anhydride, can direct the regioselectivity of certain reactions.[5][6]

Key Reaction Classes

The unique structural features of succinic anhydride derivatives with exocyclic double bonds allow them to participate in a diverse array of chemical transformations. The following sections will provide a detailed overview of the most important reaction classes.

Cycloaddition Reactions: The Diels-Alder Reaction

The exocyclic double bond in succinic anhydride derivatives acts as a potent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[5] This [4+2] cycloaddition reaction typically proceeds with high regio- and stereoselectivity.

A classic example is the reaction of itaconic anhydride with a conjugated diene like cyclopentadiene, a reaction first described by Otto Diels and Kurt Alder.[3] Similarly, citraconic anhydride readily undergoes Diels-Alder reactions.[7] The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on both the diene and the dienophile.[5][6][8]

Experimental Protocol: Diels-Alder Reaction of Itaconic Anhydride with a Diene

-

Reactant Preparation: Dissolve equimolar amounts of itaconic anhydride and the chosen diene in a suitable solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the diene and can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the Diels-Alder adduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugate Addition: The Michael Reaction

As previously mentioned, the electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor.[9][10] This allows for the 1,4-addition of a wide range of nucleophiles, known as Michael donors.[9][11] This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Common Michael donors include enolates, amines, thiols, and alcohols.[9] The addition of these nucleophiles occurs at the β-carbon of the exocyclic double bond, leading to the formation of a variety of functionalized succinic anhydride derivatives. For example, thiols can readily add to the methylene group of itaconic anhydride.[3] The aza-Michael addition, involving the addition of an amine, is another important transformation.[12]

Table 1: Examples of Michael Additions to Itaconic Anhydride

| Nucleophile (Michael Donor) | Product Type |

| Thiol (R-SH) | Thioether derivative |

| Amine (R-NH₂) | Amino acid derivative |

| Malonate Ester | Dicarboxylic acid derivative |

| Cyanide (CN⁻) | Cyano-substituted derivative |

Experimental Workflow: Michael Addition of a Thiol to Itaconic Anhydride

Caption: Workflow for the Michael addition of a thiol to itaconic anhydride.

Polymerization Reactions

Succinic anhydride derivatives with exocyclic double bonds, particularly itaconic anhydride, are valuable monomers for the synthesis of a wide range of polymers. They can undergo both radical polymerization and polycondensation.[3]

-

Radical Polymerization: The exocyclic double bond can participate in free-radical polymerization to form polymers with anhydride moieties in the side chains.[13] These anhydride groups can be subsequently modified, for instance, by hydrolysis to yield poly(itaconic acid) or by reaction with amines or alcohols to produce polymeric acid amides or esters.[3] However, the homopolymerization of itaconic acid derivatives can be sluggish, often resulting in low molar masses and conversions. Controlled radical polymerization (CRP) techniques have been developed to overcome these limitations.

-

Polycondensation: The anhydride ring can be opened by diols or diamines in a polycondensation reaction to form polyesters or polyamides, respectively.[3] This allows for the creation of polymers with reactive vinylidene groups along the polymer backbone.[3]

The ability to undergo both types of polymerization sequentially offers a versatile platform for the design of complex polymer architectures with tailored properties.[3] These polymers have shown potential as biomaterials for therapeutic systems and prostheses.[3]

Logical Relationship: Polymerization Pathways of Itaconic Anhydride

Sources

- 1. Succinic Anhydride | Manasa Life Sciences [manasalifesciences.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. Itaconic anhydride - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 8. Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study – Oriental Journal of Chemistry [orientjchem.org]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Michael Addition [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. The Polymerization and Polymers of Itaconic Acid Derivatives [jstage.jst.go.jp]

Beyond the SDS: A Technical Whitepaper on the Handling, Reactivity, and Application of (2-Methyl-2-propenyl)succinic Anhydride

Executive Summary

In the fields of drug delivery, polymer chemistry, and bioconjugation, alkenyl-substituted succinic anhydrides serve as critical building blocks. (2-Methyl-2-propenyl)succinic anhydride (CAS: 18908-20-8; alternative CAS: 67762-77-0)[1][2], also known as (β-methallyl)succinic anhydride, is uniquely valuable due to its dual functionality: a highly reactive anhydride ring for nucleophilic acylation and a terminal alkene for subsequent radical polymerization or thiol-ene click chemistry[3].

However, standard Safety Data Sheets (SDS) often lack the mechanistic depth required by research scientists to optimize yields and ensure rigorous laboratory safety. This whitepaper transcends standard regulatory documentation, providing an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded analysis of the chemical's structural dynamics, toxicological mechanisms, and field-proven experimental protocols.

Structural Dynamics & Physicochemical Profiling

The reactivity of (2-Methyl-2-propenyl)succinic anhydride is dictated by the steric hindrance and electronic properties of its 2-methyl-2-propenyl substituent[2]. Unlike linear alkyl succinic anhydrides, the branched methallyl group introduces a specific spatial geometry that dictates the kinetics of ring-opening reactions.

Causality in Chemical Behavior

-

Moisture Sensitivity: The anhydride carbonyl carbons are highly electrophilic. Atmospheric water acts as a nucleophile, initiating a ring-opening hydrolysis that converts the reactive anhydride into an inert dicarboxylic acid. Therefore, inert gas storage (Argon/Nitrogen) is not merely a suggestion—it is an absolute requirement to maintain stoichiometric precision in downstream assays[4].

-

Solubility Profile: The compound is a white to pale-yellow powder that is slightly soluble in non-polar to weakly polar solvents like toluene[2][4]. For bioconjugation, anhydrous polar aprotic solvents (e.g., DMF, DMSO) are required to dissolve both the anhydride and polar biological substrates without triggering premature hydrolysis.

Quantitative Data Summary

| Property | Value / Description | Reference |

| Chemical Name | (2-Methyl-2-propenyl)succinic Anhydride | [1] |

| CAS Numbers | 18908-20-8 (Primary) / 67762-77-0 | [1][2] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [2] |

| Appearance | White to pale-yellow powder/crystal | [3][4] |

| Melting Point | 57.0 to 61.0 °C | [3] |

Mechanistic Toxicology & Hazard Mitigation

Standard SDS documentation classifies this compound under Category 2 for Skin Corrosion/Irritation (H315) and Serious Eye Damage/Irritation (H319) [5]. To handle this chemical safely, scientists must understand the mechanism of these hazards.

The Biochemical Basis of Irritation

The irritation caused by (2-Methyl-2-propenyl)succinic anhydride is not due to simple pH alteration, but rather covalent modification of biological tissues. When the dust or dissolved compound contacts the skin or eyes, the primary amines (e.g., lysine residues) and hydroxyl groups in tissue proteins act as nucleophiles. They attack the anhydride ring, resulting in rapid acylation of the proteins[5]. This covalent alteration denatures the proteins, triggering an acute inflammatory response (irritation).

Mechanistic pathway of anhydride hydrolysis and biological tissue acylation.

Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Mitigation Strategy |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Nitrile gloves (double-gloved), lab coat. Wash immediately upon contact[5]. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Air-tight chemical safety goggles[5]. |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, any protocol utilizing this compound must be self-validating. The following methodology details the acylation of an amine-bearing small molecule (e.g., a drug intermediate) to introduce a polymerizable methallyl group.

Protocol: Anhydrous Amine Acylation

Objective: Conjugate (2-Methyl-2-propenyl)succinic anhydride to a primary amine without yield loss via hydrolysis.

1. Reagent Validation (Quality Control Check):

-

Action: Before beginning, perform an ATR-FTIR scan of the anhydride powder.

-

Validation: You must observe sharp doublet peaks at ~1780 cm⁻¹ and 1860 cm⁻¹ (characteristic of the cyclic anhydride C=O stretch). If a broad peak appears above 3000 cm⁻¹ (O-H stretch), the reagent has hydrolyzed and must be discarded or recrystallized.

2. Reaction Setup (Schlenk Line Techniques):

-

Action: Flame-dry a round-bottom flask under vacuum, then purge with Argon.

-

Causality: The ambient humidity in a standard lab is sufficient to hydrolyze up to 15% of the anhydride during a 12-hour reaction. Argon purging eliminates this failure mode.

3. Reagent Addition:

-

Action: Dissolve 1.0 equivalent of the amine substrate and 1.2 equivalents of Triethylamine (TEA) in anhydrous Dichloromethane (DCM). Slowly add 1.1 equivalents of (2-Methyl-2-propenyl)succinic anhydride.

-

Causality: TEA acts as a non-nucleophilic base to scavenge the acidic proton released during the ring-opening, driving the equilibrium forward and preventing the protonation of the unreacted amine.

4. Reaction Monitoring & Quenching:

-

Action: Stir at room temperature for 4 hours. Monitor via Thin Layer Chromatography (TLC). Once the amine spot disappears, quench the reaction with 0.1 M HCl.

-

Validation: The HCl wash serves a dual purpose: it protonates and removes unreacted TEA and unreacted amine into the aqueous layer, leaving the newly formed, highly pure methallyl-functionalized amide in the organic layer.

Step-by-step self-validating workflow for anhydrous bioconjugation.

References

Sources

- 1. (2-Methyl-2-propenyl)succinic Anhydride | CAS 18908-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (2-Methyl-2-propenyl)succinic Anhydride | 67762-77-0 | Benchchem [benchchem.com]

- 3. (2-Methyl-2-propenyl)succinic Anhydride | 18908-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Precision Curing of Epoxy Networks using (2-Methyl-2-propenyl)succinic Anhydride (MPSA)

Executive Summary

(2-Methyl-2-propenyl)succinic anhydride (MPSA), often categorized under Alkenyl Succinic Anhydrides (ASAs), represents a critical class of curing agents for high-performance epoxy matrices. Unlike rigid aromatic anhydrides (e.g., Phthalic Anhydride) that yield brittle networks, or long-chain aliphatic anhydrides (e.g., DDSA) that compromise thermal stability for flexibility, MPSA offers a distinct structural balance. The isobutenyl side group introduces steric hindrance that improves moisture resistance while maintaining a manageable glass transition temperature (

This guide details the protocol for utilizing MPSA (CAS: 19719-28-9 / 18908-20-8) to achieve defect-free, high-integrity thermosets suitable for electronic encapsulation and structural composites.

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The Anhydride-Epoxy Reaction

The curing of epoxy with MPSA is not a simple addition reaction; it is a copolymerization requiring a catalyst (accelerator) and heat.[1] The reaction proceeds via a ring-opening esterification mechanism.

-

Initiation: The accelerator (typically a tertiary amine or imidazole) attacks the MPSA anhydride ring, forming a carboxylate anion.

-

Propagation (Esterification): This anion opens the epoxide ring, generating an alkoxide ester.

-

Chain Transfer: The alkoxide reacts with another anhydride molecule, regenerating the carboxylate anion and propagating the cross-link.

Critical Insight: Unlike amine cures, which are stoichiometric 1:1 additions, anhydride cures are sensitive to "etherification" (homopolymerization of epoxy).[1] If the reaction is too fast (high exotherm) or hydroxyl-starved, the epoxy rings may react with each other rather than the anhydride, leading to network heterogeneity.

Reaction Pathway Diagram[2]

Figure 1: Catalytic cycle of MPSA-Epoxy curing. The catalyst initiates the ring opening, creating an alternating copolymerization of ester linkages.

Materials and Formulation Strategy

Stoichiometry: The "A/E Ratio"

The most common error in anhydride curing is using a 1:1 molar ratio. Because some epoxy groups homopolymerize (etherification) and steric hindrance in MPSA can limit mobility late in the cure, an anhydride deficiency is required for optimal properties.[1]

Target Stoichiometry: 0.85 to 0.95 Anhydride Equivalents per Epoxy Equivalent.

Calculation Protocol

To calculate the Parts Per Hundred Resin (phr) of MPSA:

[2]Where:

-

AEW (Anhydride Equivalent Weight): Molecular Weight of MPSA

g/mol .[3] -

EEW (Epoxy Equivalent Weight): Typically 182–192 g/eq for standard Bisphenol-A (DGEBA) resins.

-

Ratio: 0.90 (Recommended starting point).

Example Calculation:

For a standard DGEBA resin (EEW 188) and MPSA (AEW 154):

Catalyst Selection

| Catalyst Class | Representative Chemical | Usage (phr) | Characteristics |

| Tertiary Amine | BDMA (Benzyldimethylamine) | 0.5 – 2.0 | Standard choice. Moderate pot life. Good electricals. |

| Imidazole | 2-MI (2-Methylimidazole) | 0.5 – 1.0 | Higher |

| Latent | Encapsulated Imidazoles | 1.0 – 3.0 | Shelf-stable one-component systems. |

Experimental Protocol

Phase 1: Preparation & Mixing

Safety Note: MPSA is a sensitizer. Use nitrile gloves and work in a fume hood. Pre-requisite: If MPSA is solid (MP ~58°C), melt it at 65°C until clear.

-

Resin Pre-heat: Heat the Epoxy Resin to 60°C to lower viscosity and facilitate air release.

-

Anhydride Addition: Add the calculated amount of MPSA to the warm resin.

-

Homogenization: Mix mechanically for 5 minutes. Scrape sides to ensure no unmixed resin remains.

-

Catalyst Addition: Add the catalyst last.

-

Expert Tip: If using a potent catalyst like 2-MI, pre-dissolve it in a small amount of MPSA to prevent "hot spots" of instant gelation.

-

-

Degassing: Vacuum degas at -29 inHg (approx. 60°C) for 10–15 minutes until frothing collapses. Do not skip this. Anhydride cures are sensitive to voids which lead to high-voltage partial discharge failure.

Phase 2: The Cure Schedule (Step-Cure)

Anhydride reactions are exothermic. A single-step high-temperature cure can cause "runaway" exotherms, charring, or high internal stress.

-

Stage 1 (Gelation): 2 hours @ 90°C.

-

Purpose: Allows the material to gel slowly, minimizing shrinkage stress and allowing any remaining volatiles to escape.

-

-

Stage 2 (Vitrification): 2 hours @ 120°C.

-

Purpose: Pushes the conversion near completion.

-

-

Stage 3 (Post-Cure): 2 hours @ 150°C (Optional, for max

).-

Purpose: Maximizes cross-link density and chemical resistance.[2]

-

Phase 3: Workflow Visualization

Figure 2: Operational workflow for MPSA processing. Note the critical degassing step prior to thermal cure.

Troubleshooting & Quality Control

The following table correlates common defects with their root chemical causes.

| Defect | Probable Cause | Corrective Action |

| Surface Tackiness | Moisture Contamination | Anhydrides hydrolyze to acids in humid air, inhibiting cure. Use dry N2 blanket; dry fillers before use. |

| Bubbles/Voids | Insufficient Degassing | Increase vacuum time or temperature during degassing. Check for moisture in fillers (steam generation). |

| Low | Wrong Stoichiometry | Check A/E ratio. If <0.80, network is loose. If >1.0, unreacted anhydride acts as a plasticizer. |

| Crystals in MPSA | Storage Temperature | MPSA may crystallize. Remelt at 60-70°C and mix thoroughly before dispensing. |

References

-

Sigma-Aldrich. (2-Methyl-2-propenyl)succinic anhydride Product Sheet. Retrieved from

-

Polymer Innovation Blog. Epoxy Curing Agents – Anhydrides. Retrieved from

- Huntsman Advanced Materials.Araldite® Anhydride Curing Agents Technical Data. (General reference for anhydride stoichiometry principles).

-

Three Bond Technical News. Curing Agents for Epoxy Resins. Retrieved from

-

PubChem. (2-Methyl-2-propenyl)succinic anhydride Compound Summary. Retrieved from

Sources

Application Note: Synthesis of (2-Methyl-2-propenyl)succinic Anhydride via Ene Reaction

Abstract & Strategic Relevance

This application note details the protocol for synthesizing (2-Methyl-2-propenyl)succinic anhydride (also known as methallyl succinic anhydride or isobutenyl succinic anhydride) utilizing the thermal Ene reaction . Unlike the synthesis of Polyisobutenyl Succinic Anhydride (PIBSA), which uses polymeric starting materials, this protocol focuses on the discrete 1:1 adduct formation between maleic anhydride and isobutylene .

This compound is a critical intermediate in the production of corrosion inhibitors, epoxy curing agents, and novel surfactant scaffolds. The Ene reaction path is selected for its 100% atom economy and absence of halogenated byproducts, offering a "green" alternative to chlorination-dehydrochlorination routes.

Reaction Mechanism & Theoretical Grounding

The synthesis proceeds via a concerted thermal Ene reaction (Alder-ene reaction). This pericyclic process involves the reaction of an enophile (maleic anhydride) with an alkene containing an allylic hydrogen (isobutylene).

Mechanistic Pathway

The reaction is driven by the formation of a highly ordered, six-membered cyclic transition state.

-

Interaction: The π-system of the maleic anhydride approaches the π-system of the isobutylene.

-

Transition State: A concerted shift occurs where the allylic hydrogen of isobutylene migrates to the maleic anhydride, while the double bond of isobutylene shifts to the allylic position, and a new C-C bond forms between the two reactants.

-

Product: The result is (2-methyl-2-propenyl)succinic anhydride, retaining the succinic anhydride ring intact but functionalized with a methallyl group.

Graphviz Diagram: Mechanistic Pathway

Figure 1: Concerted mechanism of the thermal Ene reaction between maleic anhydride and isobutylene.

Experimental Design Considerations

Stoichiometry & Kinetics

While the reaction is theoretically 1:1, a slight excess of isobutylene (1.1 to 1.5 equivalents) is recommended to drive the conversion of maleic anhydride to completion. Maleic anhydride is difficult to separate from the product by distillation due to sublimation issues; therefore, consuming it fully is advantageous.

Thermal Management & Pressure[1]

-

Temperature: The activation energy for this Ene reaction is high.[1] Optimal rates are achieved between 180°C and 220°C . Below 170°C, the reaction is sluggish; above 230°C, polymerization (tar formation) and decomposition become significant risks.

-

Pressure: Isobutylene is a gas at room temperature (BP -6.9°C). At 200°C, the internal pressure will be significant (typically 20–40 bar depending on headspace). A rated high-pressure autoclave is mandatory.

Polymerization Inhibition

Both isobutylene and the product can undergo radical polymerization at high temperatures.

-

Inhibitor: Add Phenothiazine or BHT (Butylated hydroxytoluene) at 500–1000 ppm relative to maleic anhydride to suppress radical side reactions and tar formation.

Detailed Synthesis Protocol

Equipment Required[3][4][5][6][7][8][9]

-

High-pressure stainless steel autoclave (Parr or similar) with mechanical stirring and heating jacket.

-

Vacuum distillation apparatus.

-

Gas delivery system for Isobutylene.

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role |

| Maleic Anhydride | 108-31-6 | 98.06 | Enophile |

| Isobutylene | 115-11-7 | 56.11 | Ene Component |

| Phenothiazine | 92-84-2 | 199.27 | Radical Inhibitor |

| Toluene (Optional) | 108-88-3 | 92.14 | Solvent (if needed) |

Step-by-Step Procedure

Phase 1: Reactor Loading

-

Preparation: Ensure the autoclave is clean, dry, and pressure-tested. Moisture will hydrolyze the anhydride to the diacid, which is undesirable.

-

Loading: Charge the autoclave with Maleic Anhydride (98.1 g, 1.0 mol) and Phenothiazine (0.1 g) .

-

Sealing: Seal the reactor and purge with Nitrogen (N₂) three times to remove oxygen.

-

Isobutylene Addition:

-

Cool the reactor to 0°C–5°C using an ice bath or chiller.

-

Connect the Isobutylene cylinder.

-

Transfer Isobutylene (67.3 g, 1.2 mol) into the reactor by weight difference. The excess ensures maleic anhydride consumption.

-

Phase 2: Reaction

-

Heating: Start stirring (300–500 rpm) and gradually heat the reactor to 190°C .

-

Note: Pressure will rise significantly as temperature increases. Expect pressures in the range of 20–30 bar (300–450 psi).

-

-

Hold: Maintain temperature at 190°C ± 5°C for 12–16 hours .

-

Monitoring: If equipped with a pressure transducer, monitor the pressure profile. A drop in pressure (after the initial thermal expansion) indicates consumption of isobutylene gas.

-

-

Cooling: Cool the reactor to room temperature (25°C).

-

Venting: Carefully vent the excess unreacted isobutylene into a fume hood or appropriate scrubber system.

Phase 3: Workup & Purification

-

Discharge: Open the reactor. The contents should be a viscous, amber-colored liquid.

-

Vacuum Distillation: Transfer the crude mixture to a round-bottom flask equipped with a short-path distillation head.

-

Fraction 1 (Foreshot): Remove any low boilers or residual solvent (if used) under mild vacuum.

-

Fraction 2 (Product): Collect the product fraction.

-

Boiling Point: ~137–140°C at 9 mmHg (12 mbar) [1].

-

Note: Ensure the condenser water is warm (~40°C) if the product tends to solidify (MP ~58°C), or use an air condenser to prevent clogging.

-

-

-

Yield: Typical isolated yield is 70–85%.

Graphviz Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

Verify the identity and purity of the synthesized (2-Methyl-2-propenyl)succinic anhydride using the following metrics:

| Method | Expected Signal/Result | Interpretation |

| Physical State | White to off-white solid (or semi-solid) | MP: 58–64°C. |

| FT-IR | 1860 cm⁻¹, 1780 cm⁻¹ | Characteristic cyclic anhydride carbonyl stretches (C=O). |

| FT-IR | 1650 cm⁻¹ | C=C alkene stretch (methallyl group). |

| ¹H NMR | δ 4.8–4.9 ppm (2H, m) | Terminal alkene protons (=CH₂). |

| ¹H NMR | δ 1.8 ppm (3H, s) | Methyl group on the alkene. |

| ¹H NMR | δ 2.5–3.2 ppm (m) | Succinic ring protons and allylic CH₂. |

Troubleshooting & Safety

Common Issues

-

Low Yield / Charring: Temperature was likely too high (>220°C) or insufficient inhibitor was used. Ensure strict temperature control.

-

Solidification in Condenser: The product melts around 60°C. If distilling, use a heat gun or heated condenser fluid to prevent the product from freezing and blocking the vacuum path.

-

Residual Maleic Anhydride: If the starting material is present in the final product, it will sublime and clog the vacuum lines. Ensure excess isobutylene is used and reaction time is sufficient.

Safety Protocols (E-E-A-T)

-

High Pressure: This reaction must be performed in a certified pressure vessel behind a blast shield.

-

Isobutylene: Extremely flammable gas. Ensure all sources of ignition are removed.[2][3][4] Ground all equipment to prevent static discharge.

-

Maleic Anhydride: A potent sensitizer and respiratory irritant. Handle solids in a fume hood and wear appropriate PPE (gloves, goggles, respirator).

-

Exotherm: While the Ene reaction is not violently exothermic, the initial heating of a pressurized gas/liquid mixture requires careful monitoring.

References

-

Sigma-Aldrich. (2-Methyl-2-propenyl)succinic Anhydride Product Data. Retrieved from

-

Santa Cruz Biotechnology. (2-Methyl-2-propenyl)succinic Anhydride Properties. Retrieved from

-

National Science Foundation (NSF). Computational Screening of Lewis Acid Catalysts for the Ene Reaction. Retrieved from

-

Google Patents. Process for the preparation of polyalkenyl succinic anhydrides (US8728995B2). Retrieved from

Sources

Application Note: Methallyl Succinic Anhydride (MASA) as a Corrosion Inhibitor Intermediate

This Application Note and Protocol guide details the use of Methallyl Succinic Anhydride (MASA) as a high-value intermediate for synthesizing corrosion inhibitors.

Executive Summary

Methallyl Succinic Anhydride (MASA) serves as a versatile "chassis" molecule in the synthesis of high-performance corrosion inhibitors. Unlike simple fatty acids, MASA possesses a reactive succinic anhydride ring that allows for precise functionalization. By reacting MASA with specific nucleophiles (alkanolamines, polyamines, or alcohols), researchers can engineer "Gemini-surfactant-like" inhibitors that possess both a strong metal-binding head group (carboxylate/amide) and a hydrophobic tail (methallyl group).

This guide provides the chemical rationale , synthesis protocols , and validation methodologies required to transform MASA into active corrosion inhibitors for aqueous and non-aqueous systems.

Mechanism of Action: The "Anchor and Shield" Model

To use MASA effectively, one must understand that MASA itself is not the inhibitor; it is the precursor . The anhydride ring must be opened to activate the molecule.

The Ring-Opening Activation

The succinic anhydride ring is highly electrophilic. Upon reaction with a nucleophile (Nu-H), the ring opens to form two distinct functional sites:

-

Site A (The Anchor): A free carboxylic acid group (COOH) is generated. This group deprotonates at physiological/industrial pH to form a carboxylate anion (COO⁻), which chemisorbs to positively charged metal surfaces (e.g., Fe²⁺/Fe³⁺ on steel).

-

Site B (The Functional Modifier): The nucleophile forms an ester or amide linkage. This site dictates solubility (e.g., adding a hydrophilic amine makes it water-soluble; adding a long-chain alcohol makes it oil-soluble).

Surface Passivation

Once adsorbed, the methallyl group (2-methyl-2-propenyl) extends away from the surface. While shorter than traditional C12-C18 alkenyl chains, the branched nature of the methallyl group creates a dense, sterically hindered "shield" that disrupts the diffusion of water and oxygen to the metal interface.

Visualization: Chemical Synthesis & Mechanism

Figure 1: The activation pathway of MASA from inert anhydride to active surface-protecting agent.

Experimental Protocols

Protocol A: Synthesis of Water-Soluble MASA-TEA Inhibitor

Target Application: Aqueous Metalworking Fluids, Cooling Systems. Rationale: Reaction with Triethanolamine (TEA) creates a half-ester with high water solubility and buffering capacity.

Reagents:

-

Methallyl Succinic Anhydride (MASA) (>98% purity).

-

Triethanolamine (TEA) (Anhydrous).

-

Solvent: Deionized Water (for final dilution) or Toluene (if azeotropic distillation is required, though neat reaction is preferred for green chemistry).

Step-by-Step Methodology:

-

Stoichiometric Calculation: Calculate a 1:1 molar ratio of MASA to TEA.

-

Example: 154.16 g MASA (1 mol) + 149.19 g TEA (1 mol).

-

-

Reactor Setup: Use a 500mL 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet (to prevent oxidation of the alkene), and a thermocouple.

-

Melting Phase: Charge solid MASA into the flask. Heat to 65°C (just above MASA melting point of ~60°C) until fully liquid.

-

Addition: Begin slow addition of TEA via an addition funnel.

-

Critical Note: The reaction is exothermic. Control addition rate to maintain temperature below 90°C .

-

-

Reaction Phase: Once addition is complete, hold temperature at 85-90°C for 2 hours.

-

Monitoring: Monitor reaction progress via FT-IR. Look for the disappearance of the anhydride carbonyl doublets (1860/1780 cm⁻¹) and the appearance of the ester carbonyl (1735 cm⁻¹) and carboxylate bands.

-

-

Workup: The resulting product is a viscous amber liquid (MASA-TEA Half Ester). No purification is typically needed for industrial applications.

-

Formulation: Dilute with water to 50% active content for ease of handling. Adjust pH to 9.0-9.5 with excess TEA if necessary to ensure full ionization.

Protocol B: Characterization & Quality Control

Target Audience: Analytical Chemists/Drug Development. Rationale: Ensuring the integrity of the "warhead" (intermediate) before formulation.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Clear to amber viscous liquid |

| Acid Value (AV) | Titration (KOH) | Theoretical AV ± 5% (indicates ring opening) |

| IR Spectrum | FT-IR (ATR) | Absence of 1780 cm⁻¹ (Anhydride); Presence of 1735 cm⁻¹ (Ester) |

| Residual Free Amine | Titration (HCl) | < 2.0% |

Performance Validation Protocols

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the inhibition efficiency (IE%) and resistance of the protective film.

Setup:

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab).

-

Cell: 3-electrode cell (Working: 1018 Carbon Steel; Counter: Platinum; Ref: Ag/AgCl).

-

Electrolyte: 3.5% NaCl solution (simulating seawater) or Synthetic Hard Water.

Procedure:

-

Polish working electrode to 600-grit finish, degrease with acetone.

-

Immerse electrode in electrolyte containing 500 ppm of the MASA-derivative.

-

Allow Open Circuit Potential (OCP) to stabilize (approx. 30-60 mins).

-

Perform EIS scan: Frequency range 100 kHz to 10 mHz ; Amplitude 10 mV .

-

Analysis: Fit data to a Randles Circuit (R_s + Q_dl || R_ct).

-

Calculation: IE% = (1 - R_ct_blank / R_ct_inhibitor) × 100.

-

Modified ASTM D4627 (Iron Chip Corrosion Test)

Objective: Rapid screening for metalworking fluid applications.

-

Preparation: Place 5g of clean cast iron chips in a petri dish.

-

Dosing: Add 5mL of the diluted inhibitor solution (e.g., 1%, 2%, 3% in hard water).

-

Exposure: Cover and let stand for 24 hours at room temperature.

-

Grading:

-

0% Rust = Pass

-

<5% Rust = Marginal

-

5% Rust = Fail

-

Formulation & Troubleshooting Guide

Formulation Architecture

When designing a formulation, MASA derivatives should be dosed based on the severity of the environment.

| Application | Recommended Dosage (Active) | Co-Additives |

| Grinding Fluids | 0.5% - 1.5% | Biocides, Defoamers |

| Rust Preventatives | 2.0% - 5.0% | Emulsifiers, Mineral Oil |

| Cooling Water | 100 - 300 ppm | Phosphonates (scale inhibitors) |

Troubleshooting

-

Issue: Precipitate forms upon dilution in hard water.

-

Cause: Calcium/Magnesium salts of the MASA-carboxylate are insoluble.

-

Solution: Increase the molar ratio of neutralizing amine (TEA) or add a chelating agent (EDTA) to the formulation.

-

-

Issue: Low corrosion inhibition efficiency.

-

Cause: Incomplete ring opening or steric hindrance preventing surface packing.

-

Solution: Verify synthesis via IR. If confirmed, consider blending with a long-chain fatty acid (e.g., Tall Oil Fatty Acid) to improve film hydrophobicity.

-

References

-

TCI Chemicals. (2-Methyl-2-propenyl)succinic Anhydride [Product Data Sheet]. Retrieved from

-

Sigma-Aldrich. Methylsuccinic anhydride Properties and Safety. Retrieved from

-

European Patent Office. Alkenyl Succinic Acids or Anhydrides as Corrosion Inhibitors (EP 2925907 B1).[1] Retrieved from

-

MDPI. Aromatic Metal Corrosion Inhibitors: Mechanisms and Applications. Materials 2024.[2][3] Retrieved from

-

Broadview Technologies. The Applications of Succinic Anhydrides. Retrieved from

-

BenchChem. Application Notes for Formulation of Metalworking Fluids with Alkenyl Succinic Anhydrides. Retrieved from

Sources

Protein lysine modification using (2-Methyl-2-propenyl)succinic anhydride

Application Note & Protocol: Site-Directed Protein Lysine Modification Using (2-Methyl-2-propenyl)succinic Anhydride

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for alkenyl succinylation of proteins.

Introduction & Mechanistic Rationale

The targeted chemical modification of proteins is a cornerstone of modern biotherapeutics, structural biology, and biomaterials science. While standard succinic anhydride is classically used to block tryptic cleavage sites and increase protein solubility via charge reversal[1], (2-Methyl-2-propenyl)succinic anhydride (also known as methallyl succinic anhydride or MASA) offers a powerful dual-functional upgrade.

When MASA reacts with the

-

Charge Reversal: The positively charged lysine amine (

) is converted into a neutral amide, while the ring-opening generates a free carboxylate group ( -

Alkene Handle Introduction: The 2-methyl-2-propenyl moiety projects a terminal double bond into the solvent. This bio-orthogonal "alkene handle" primes the protein for downstream bioconjugation, most notably via photo-initiated thiol-ene click chemistry or crosslinking into hydrogel networks.

The Causality of Reaction Conditions

The success of this bioconjugation relies on a delicate kinetic competition between the nucleophilic attack by the lysine amine and the hydrolysis of the anhydride by water [3]. Because only the unprotonated amine (

Effect of buffer pH on the nucleophilicity of lysine and anhydride stability.

Experimental Workflow

The following protocol is engineered as a self-validating system. By strictly controlling the buffer environment and utilizing anhydrous solvents for the reagent stock, researchers can achieve reproducible degrees of modification (DoM).

Workflow of protein lysine modification using (2-Methyl-2-propenyl)succinic anhydride.

Step-by-Step Protocol

Materials & Reagents

-

Target Protein: Purified, at a concentration of 1–5 mg/mL.

-

(2-Methyl-2-propenyl)succinic anhydride (MASA): CAS 4100-80-5 (MW: 154.16 g/mol ).

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

) or 0.1 M Sodium Borate, pH 8.5. (Crucial: Do NOT use Tris, Glycine, or other primary amine-containing buffers, as they will aggressively consume the anhydride). -

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Agent: 1 M Hydroxylamine (

) at pH 8.5 (Optional, to reverse unwanted O-acylation on tyrosines). -

Purification: Zeba™ Spin Desalting Columns or dialysis cassettes (MWCO appropriate for the protein).

Procedure

Step 1: Protein Preparation

-

Dissolve or buffer-exchange the target protein into the Reaction Buffer (pH 8.5) to a final concentration of 2 mg/mL.

-

Calculate the molar concentration of available lysine residues. (Calculation: [Protein] in Molar × Number of Lysines per protein).

Step 2: Reagent Preparation (Time-Sensitive)

-

Weigh out MASA and dissolve it in anhydrous DMSO to create a 100 mM to 500 mM stock solution.

-

Expert Insight: Cyclic anhydrides are highly susceptible to moisture. Prepare this stock immediately before use and discard any unused portion. Do not store MASA in DMSO.

Step 3: Conjugation Reaction

-

Add the MASA stock solution to the protein solution under gentle vortexing.

-

Stoichiometry: To achieve partial modification, use a 5- to 10-fold molar excess of MASA relative to total lysines. For exhaustive modification, use a 50- to 100-fold molar excess.

-

Volume Constraint: Ensure the final concentration of DMSO does not exceed 5–10% (v/v) to prevent protein denaturation.

-

Incubate the reaction mixture at room temperature (

) for 1 to 2 hours with continuous, gentle end-over-end mixing.

Step 4: Quenching and Purification

-

(Optional) If off-target esterification of Tyrosine, Serine, or Threonine is a concern, add 1 M Hydroxylamine (pH 8.5) to a final concentration of 0.1 M and incubate for 1 hour at room temperature. Hydroxylamine selectively cleaves O-acyl esters while leaving the stable N-acyl lysine amides intact.

-

Remove unreacted MASA, hydrolyzed dicarboxylic acid byproducts, and DMSO using a desalting column or by dialyzing extensively against a storage buffer of choice (e.g., PBS, pH 7.4).

Data Presentation & Analytical Validation

To ensure the trustworthiness of the protocol, the system must be validated. The extent of modification can be tracked quantitatively via Intact Mass Spectrometry (LC-MS) or colorimetrically using the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay, which quantifies the disappearance of primary amines.

Table 1: Expected Physiochemical Changes Post-Modification

| Parameter | Unmodified Lysine Residue | MASA-Modified Lysine Residue | Net Change per Modification |

| Functional Group | Primary Amine ( | Amide + Alkene + Carboxylate | Introduction of bio-orthogonal alkene |

| Charge (at pH 7.4) | +1 | -1 | -2 (Significant pI shift) |

| Mass Shift ( | 0 Da | +154.16 Da | +154.16 Da |

| Hydrophobicity | Low | Moderate (due to methallyl group) | Increased localized hydrophobicity |

Table 2: Optimization Matrix for Degree of Modification (DoM)

| Molar Excess of MASA (vs. Lysines) | Incubation Time | Expected DoM | Recommended Application |

| 5x | 30 minutes | Low (10-30%) | Preserving protein function/epitopes |

| 20x | 1 hour | Moderate (40-70%) | Hydrogel crosslinking precursors |

| 100x | 2 hours | High (>90%) | Complete charge reversal / Solubilization |

Downstream Applications

Once the protein is modified with (2-Methyl-2-propenyl)succinic anhydride, the terminal alkene acts as a highly reactive handle for Thiol-Ene Click Chemistry . By introducing a thiol-containing molecule (e.g., a PEG-thiol, a fluorescent dye-thiol, or a thiolated surface) in the presence of a photoinitiator (like LAP or Irgacure) and brief UV exposure (365 nm), researchers can achieve rapid, highly specific bioconjugation. This is vastly superior to traditional amine-reactive crosslinkers because the thiol-ene reaction is spatially and temporally controlled by light [4].

References

-

NIH PubMed (2006). Modification of lysyl side chains using succinic anhydride. This foundational methodology outlines the principles of converting basic lysine residues to acidic groups, shifting net charge, and preventing tryptic cleavage. URL:[Link]

-

MetwareBio (2024).Protein Succinylation: A Key Post-Translational Modification. Discusses the chemical processes and structural impacts of adding a four-carbon succinyl group to the

-amino group of lysine. URL:[Link] -

MDPI (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Provides a comprehensive analysis of the thermodynamics and kinetics of anhydride reactions with lysine side chains in aqueous environments. URL:[Link]

-

Wikipedia (2024). Alkenylsuccinic anhydrides. Details the chemical structure, reactivity, and industrial application of alkenyl succinic anhydrides (ASA) interacting with hydroxyl and amine groups. URL:[Link]

Application Note: Synthesis and Characterization of Hydrophobic Starch via Alkenyl Succinic Anhydride (ASA) Esterification

Executive Summary

The chemical modification of native starch with long-chain alkenyl succinic anhydrides (ASAs)—most notably octenyl succinic anhydride (OSA)—transforms a highly hydrophilic polysaccharide into a functional amphiphilic biopolymer[1]. By grafting hydrophobic long-chain alkyl groups and hydrophilic carboxyl groups onto the starch backbone, the resulting modified starch acts as a highly effective emulsifier, structural matrix, and encapsulating agent for active pharmaceutical ingredients (APIs) and functional foods[2]. This application note details the optimized aqueous slurry protocol for synthesizing OSA-modified starch, elucidating the mechanistic causality behind critical process parameters to ensure high reaction efficiency (RE) and a controlled degree of substitution (DS)[3].

Mechanistic Principles & Reaction Kinetics

The synthesis of hydrophobic starch relies on a heterogeneous esterification reaction. The hydroxyl groups (-OH) on the starch polymer (predominantly at the C-2, C-3, and C-6 positions) act as nucleophiles, attacking the cyclic anhydride ring of the ASA[4][5]. To achieve a self-validating and reproducible synthesis, several kinetic and thermodynamic balances must be strictly managed:

-

Alkaline Catalysis & pH Causality: The reaction requires a mildly alkaline environment (pH 8.0–8.5) to partially deprotonate the starch hydroxyl groups, significantly increasing their nucleophilicity[6]. However, if the pH exceeds 9.0, the anhydride undergoes rapid competitive hydrolysis with water, forming octenyl succinic acid. This byproduct cannot react with starch, drastically lowering the reaction efficiency[5].

-

Thermodynamic Sweet Spot: The reaction is optimized at 30–35°C. Lower temperatures lack the kinetic energy required for efficient nucleophilic attack, while higher temperatures exponentially accelerate the unwanted hydrolysis of the anhydride and risk premature gelatinization of the starch granules[3][5].

-

Phase Transfer Dynamics: OSA is highly hydrophobic and immiscible in water. It must be added dropwise (often pre-diluted in a small volume of solvent) under vigorous mechanical stirring[6]. This prevents phase separation (pooling) and maximizes the interfacial surface area between the OSA droplets and the aqueous starch suspension.

Experimental Workflow

Experimental workflow for the aqueous slurry synthesis of OSA-modified hydrophobic starch.

Step-by-Step Protocol: Aqueous Slurry Method

Materials & Reagents

-

Substrate: Native Starch (e.g., waxy corn, early Indica rice, or potato starch)

-

Reagent: Octenyl Succinic Anhydride (OSA, reagent grade)

-

Catalyst/pH Control: Sodium Hydroxide (NaOH, 3% w/v aqueous solution)

-

Termination: Hydrochloric Acid (HCl, 1 M aqueous solution)

-

Purification: Absolute Ethanol or Isopropanol

-

Solvent: Deionized (DI) Water

Phase 1: Slurry Preparation & Conditioning

-

Dispersion: Suspend 100.0 g of native starch in 170 mL of DI water to create a ~35–37% (w/w) starch slurry[3][7]. Note: Maintaining this concentration ensures optimal collision frequency between starch granules and OSA droplets without causing excessive viscosity.

-